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Compound of Interest

4-Hydroxy-2,2-
Compound Name:
dimethylcyclohexanone

Cat. No.: B189806

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Hydroxy-2,2-dimethylcyclohexanone (CAS No. 123214-39-1). In the absence of publicly
available experimental spectra, this document leverages advanced computational prediction
tools to present and interpret the infrared (IR), proton nuclear magnetic resonance (*H NMR),
carbon-13 nuclear magnetic resonance (33C NMR), and mass spectrometry (MS) data for this
compound. This guide is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of the predicted spectral data, standardized
experimental protocols for data acquisition, and in-depth interpretations grounded in
fundamental spectroscopic principles. The causality behind spectral features is explained to
provide field-proven insights into the structural characterization of this and similar molecules.

Introduction

4-Hydroxy-2,2-dimethylcyclohexanone is a bifunctional organic molecule containing both a
ketone and a hydroxyl group. Its structure, featuring a stereocenter at the carbon bearing the
hydroxyl group and a quaternary carbon adjacent to the carbonyl, presents an interesting case
for spectroscopic analysis. Understanding the distinct spectroscopic signatures is paramount
for its identification, purity assessment, and for monitoring its transformations in synthetic
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chemistry, which is of significant interest in the fields of medicinal chemistry and materials
science.

This guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Hydroxy-
2,2-dimethylcyclohexanone. The data herein is generated from validated computational
models due to the current lack of available experimental spectra in the public domain. The
interpretations are based on established principles of organic spectroscopy, providing a robust
framework for understanding the relationship between the molecular structure and its spectral
output.

Figure 1: Structure of 4-Hydroxy-2,2-dimethylcyclohexanone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The predicted IR spectrum of 4-Hydroxy-2,2-dimethylcyclohexanone is
characterized by the presence of a strong carbonyl (C=0) stretch and a broad hydroxyl (O-H)
stretch.

Predicted IR Data

Wavenumber (cm—?) Intensity Assignment

~3400 Broad, Strong O-H stretch (alcohol)
2950-2850 Strong C-H stretch (alkane)
~1715 Strong, Sharp C=0 stretch (ketone)
~1465 Medium CH:z bend

~1370 Medium CHs bend (gem-dimethyl)
~1100 Medium C-O stretch (alcohol)

Note: This data is predicted and may vary from experimental values.

Interpretation of the IR Spectrum
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The most diagnostic absorptions in the predicted IR spectrum are the O-H and C=0 stretching
frequencies. The broadness of the O-H stretching band around 3400 cm~1 is indicative of
intermolecular hydrogen bonding between the hydroxyl groups of the molecules.[1][2] The
strong, sharp absorption at approximately 1715 cm~! is characteristic of a carbonyl group in a
six-membered ring, which is typical for cyclohexanones.[3] The presence of both of these
peaks is a strong indicator of the hydroxyketone functionality.

The C-H stretching vibrations between 2950 and 2850 cm~* are expected for the methyl and
methylene groups in the cyclohexyl ring. The gem-dimethyl groups at the C2 position are
expected to show a characteristic bending vibration around 1370 cm~1. The C-O stretching
vibration of the secondary alcohol is predicted to appear in the fingerprint region, around 1100
cm~L,
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Figure 2: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for acquiring IR spectra of solid and liquid samples with
minimal preparation.[4][5][6][7][8]

» Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
This can be done by wiping it with a soft cloth dampened with a suitable solvent like
isopropanol and allowing it to dry completely.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove any signals from the instrument and
the surrounding atmosphere.

» Sample Application: Place a small amount of the 4-Hydroxy-2,2-dimethylcyclohexanone
sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure
arm to ensure good contact between the sample and the crystal.

o Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to generate the final absorbance spectrum. An ATR
correction may also be applied to make the spectrum appear more like a traditional
transmission spectrum.

o Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent to
remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen
framework of an organic molecule.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.0 m 1H H4
~2.5-2.2 m 2H H3
~2.0-1.8 m 2H H5
~1.7 m 2H H6
~1.2 S 3H C2-CHs (axial)
~1.0 s 3H C2-CHs (equatorial)
Variable brs 1H OH

Note: This data is predicted and may vary from experimental values. The distinction between
axial and equatorial methyl groups is based on conformational analysis and may not be
resolved in a room temperature spectrum.

Interpretation of the *'H NMR Spectrum

The predicted 'H NMR spectrum of 4-Hydroxy-2,2-dimethylcyclohexanone shows distinct
signals for the different types of protons in the molecule. The proton on the carbon bearing the
hydroxyl group (H4) is expected to be the most downfield of the ring protons, appearing as a
multiplet around 4.0 ppm due to coupling with the adjacent methylene protons. The protons on
the carbons adjacent to the carbonyl group (H3) are also expected to be deshielded and
appear as a multiplet in the range of 2.5-2.2 ppm. The remaining methylene protons on the ring
(H5 and H6) will appear as complex multiplets further upfield.

A key feature of the spectrum is the presence of two singlets for the two methyl groups at the
C2 position, predicted around 1.2 and 1.0 ppm. These protons do not have any adjacent
protons to couple with, hence they appear as singlets. The chemical shift difference between
the axial and equatorial methyl groups is expected due to the anisotropic effect of the carbonyl
group. The hydroxyl proton is expected to appear as a broad singlet with a variable chemical
shift, depending on the concentration and temperature of the sample.

Predicted **C NMR Data (125 MHz, CDCI:s)
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Chemical Shift (6, ppm) Assignment
~215 C1 (C=0)
~68 C4 (CH-OH)
~50 C3 (CHz)

~45 C2 (C(CHs)2)
~35 C5 (CH2)

~30 C6 (CHz2)

~28 C2-CHs

~25 C2-CHs

Note: This data is predicted and may vary from experimental values.

Interpretation of the **C NMR Spectrum

The predicted 3C NMR spectrum is expected to show eight distinct signals, corresponding to
the eight unique carbon atoms in the molecule. The carbonyl carbon (C1) is the most
deshielded and will appear significantly downfield, around 215 ppm. The carbon attached to the
hydroxyl group (C4) is also deshielded and is predicted to have a chemical shift of
approximately 68 ppm. The quaternary carbon at the C2 position is expected around 45 ppm.
The remaining methylene carbons of the ring (C3, C5, and C6) will have chemical shifts in the
upfield region, as will the two methyl carbons.
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NMR Sample Preparation and Acquisition Workflow
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Figure 3: General workflow for NMR sample preparation and data acquisition.

Experimental Protocol: *H and **C NMR Spectroscopy

A standard protocol for acquiring *H and 3C NMR spectra of an organic compound is as

follows:[9][10][11][12]

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-2,2-
dimethylcyclohexanone in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs)

in a small vial. Ensure the sample is fully dissolved.
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« Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

e Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then
lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to
achieve homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum. A standard pulse sequence is used, and
the free induction decay (FID) is collected.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum. This typically requires a larger number
of scans than *H NMR due to the lower natural abundance of the 13C isotope. Proton
decoupling is usually applied to simplify the spectrum to singlets for each carbon.

o Data Processing: The raw FID data is processed by Fourier transformation to obtain the
frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected to
produce the final presentable spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron lonization)

e Molecular Formula: CsH1402

e Molecular Weight: 142.10 g/mol

e Predicted [M]*e (m/z): 142

o Key Predicted Fragments (m/z): 127 ([M-CHs]"), 124 ([M-Hz20]%e), 99, 83, 71, 55, 43

Note: This data is predicted and may vary from experimental values.

Interpretation of the Mass Spectrum
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In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]*e) for 4-Hydroxy-
2,2-dimethylcyclohexanone is predicted at m/z 142. The fragmentation of cyclic ketones and

alcohols follows characteristic pathways.

A common fragmentation for alcohols is the loss of a water molecule, which would give rise to a
peak at m/z 124 ([M-Hz20]"*). Alpha-cleavage is a dominant fragmentation pathway for ketones.
[13] For this molecule, cleavage of the bond between C1 and C2 or C1 and C6 would lead to
the formation of various acylium ions. Loss of a methyl group from the molecular ion would
result in a fragment at m/z 127 ([M-CHs]*). Further fragmentation of the ring can lead to a
variety of smaller fragments, with the base peak likely being a stable carbocation.

EI-MS Experimental Workflow

Sample Introduction
(Volatilize sample in the ion source)

l

Ionization
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'
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'
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Figure 4: Simplified workflow for Electron lonization Mass Spectrometry.

Experimental Protocol: Electron lonization (El) Mass
Spectrometry
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EI-MS is a common technique for the analysis of volatile and thermally stable organic
compounds.[14][15][16][17][18]

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
The sample is then vaporized under high vacuum.

« lonization: The gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecules to lose an electron, forming a
molecular ion, which can then undergo fragmentation.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), where they are separated based on their mass-to-
charge (m/z) ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis
of 4-Hydroxy-2,2-dimethylcyclohexanone. The predicted IR, *H NMR, 3C NMR, and mass
spectra, along with their detailed interpretations, provide a valuable resource for the
identification and characterization of this molecule. The inclusion of standardized experimental
protocols offers practical guidance for researchers seeking to acquire such data. While
predicted data is a powerful tool in the absence of experimental spectra, it should be used in
conjunction with other analytical techniques for unambiguous structure elucidation. The
principles and workflows described herein are broadly applicable to the spectroscopic analysis
of other small organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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